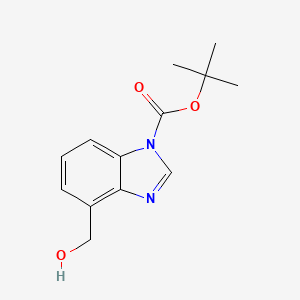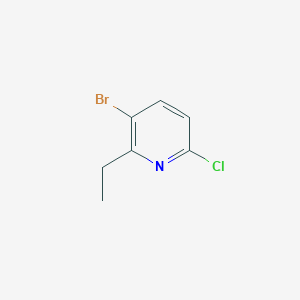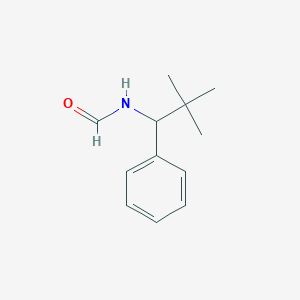
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is a chiral compound with a specific stereochemistry It is an ester derivative of 3-hydroxycyclopentanecarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclopentanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (1R,3R)-ethyl 3-oxocyclopentanecarboxylate.
Reduction: (1R,3R)-ethyl 3-hydroxycyclopentanol.
Substitution: (1R,3R)-ethyl 3-chlorocyclopentanecarboxylate.
Aplicaciones Científicas De Investigación
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R)-3-hydroxycyclopentanecarboxylic acid: The parent acid of the ester.
(1R,3R)-3-hydroxycyclopentanecarboxylic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
ethyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
Clave InChI |
PEOQPQHZHDFVIL-RNFRBKRXSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC[C@H](C1)O |
SMILES canónico |
CCOC(=O)C1CCC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)




![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)




![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)

